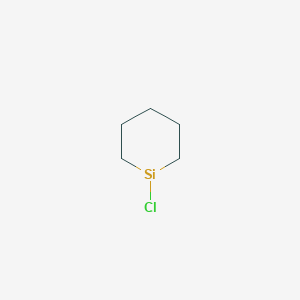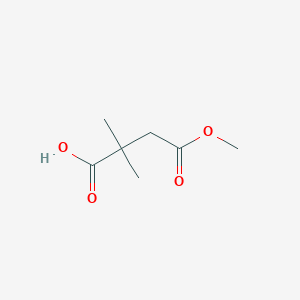
1,4-Diethoxynaphthalene
Übersicht
Beschreibung
1,4-Diethoxynaphthalene, also known as 1,4-Dimethoxynaphthalene, is a chemical compound with the molecular formula C12H12O2 . It is used as a reference molecule during the synthesis, separation, and analysis of derivatized naphthalenes .
Molecular Structure Analysis
The molecular structure of 1,4-Diethoxynaphthalene consists of a naphthalene core with two methoxy groups attached at the 1 and 4 positions . The molecular weight is 188.2225 g/mol .Wissenschaftliche Forschungsanwendungen
Host–Guest Properties
1,4-Diethoxynaphthalene demonstrates notable host–guest properties. Acyclic pillar[n]naphthalene oligomers, composed of 2,3-diethoxynaphthalene units, exhibit efficient complexation with organic ammonium cations and electron-deficient neutral guests. These oligomers have comparable association constants with certain macrocyclic hosts, showcasing their potential in molecular recognition and encapsulation applications (Jia, Dong, Wang, & Li, 2019).
Green Photochemistry
1,4-Diethoxynaphthalene has been utilized in green photochemistry. Specifically, its derivative, 1,5-dihydroxynaphthalene, was employed in solar-chemical synthesis to produce Juglone, a natural dye, under environmentally friendly conditions (Oelgemöller et al., 2006).
Synthesis of Novel Compounds
The molecule has been used in the synthesis of novel 1,4-pyranonaphthoquinones through a green, catalyst- and solvent-free method. This process involves microwave irradiation and has implications in creating biologically relevant heterocycles (Bala, Rajesh, & Perumal, 2012).
Crystal Structure Analysis
The structural properties of compounds derived from 1,4-Diethoxynaphthalene have been extensively studied through crystallography. These studies reveal detailed insights into the molecular geometry and intermolecular interactions, important for material science and molecular engineering (Tsumuki et al., 2013).
Acid–Base Properties
Investigations into the acid-base behavior of derivatives, such as diaminonaphthalenes with 2,7-diethoxynaphthalene substitution, have been conducted. These studies are crucial for understanding the chemical reactivity and potential applications in pH-sensitive materials or sensors (Hibbert & Simpson, 1987).
Photooxygenation Reactions
1,4-Diethoxynaphthalene derivatives are used in photooxygenation reactions, contributing to the synthesis of naphthoquinones under green conditions. This has implications in organic synthesis and the development of environmentally friendly chemical processes (Suchard et al., 2006).
Catalytic Activity
Derivatives of 1,4-Diethoxynaphthalene have been explored for their catalytic activity, particularly in oxidation reactions. These studies contribute to the development of new catalysts and advance the field of green chemistry (Saka et al., 2013).
Eigenschaften
IUPAC Name |
1,4-diethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSLYKNKVQMIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500502 | |
| Record name | 1,4-Diethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxynaphthalene | |
CAS RN |
27294-37-7 | |
| Record name | 1,4-Diethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



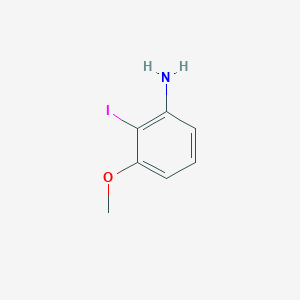
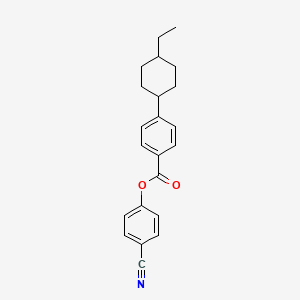
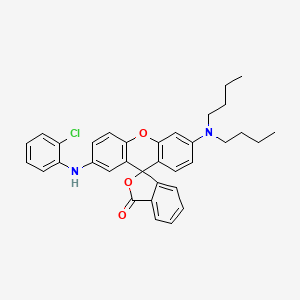

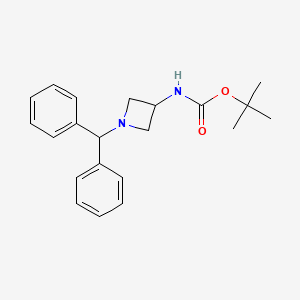
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
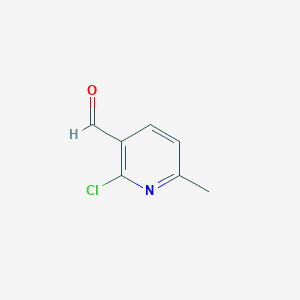
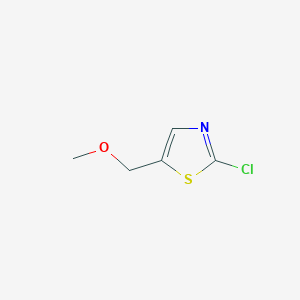
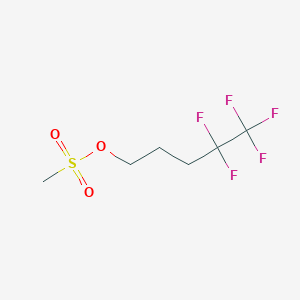
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)
